molecular formula C11H11F2NO3 B13487499 2-Acetamido-3-(2,4-difluorophenyl)propanoic acid

2-Acetamido-3-(2,4-difluorophenyl)propanoic acid

Cat. No.: B13487499
M. Wt: 243.21 g/mol
InChI Key: XIDWGOCXNHRGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-3-(2,4-difluorophenyl)propanoic acid is an organic compound with the molecular formula C11H11F2NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(2,4-difluorophenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(2,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-3-(2,4-difluorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3-(3-fluorophenyl)propanoic acid: Similar structure but with a single fluorine atom at the 3 position.

    2-Acetamido-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of fluorine atoms.

    2-Acetamido-3-(4-methoxyphenyl)propanoic acid: Features a methoxy group in place of fluorine atoms .

Uniqueness

2-Acetamido-3-(2,4-difluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Biological Activity

2-Acetamido-3-(2,4-difluorophenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and medicine.

  • Molecular Formula : C11H12F2N2O2
  • Molecular Weight : 246.23 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Fluorinated Phenyl Group : Starting with a suitable precursor, the introduction of fluorine atoms is achieved through electrophilic aromatic substitution.
  • Amidation : The acetamido group is introduced via nucleophilic substitution reactions.
  • Final Modifications : The compound is purified through recrystallization or chromatography.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator affecting various biochemical pathways.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression. For example, it has shown moderate inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Studies and Research Findings

  • Anticancer Activity : Research indicated that derivatives of this compound exhibited anticancer properties in various cell lines. A study reported a range of 1% to 23% inhibition of growth in 38 tumor cell lines at a concentration of 10 μM .
  • Anti-inflammatory Effects : In animal models, the compound demonstrated significant anti-inflammatory activity comparable to known non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activities

Activity TypeEffectReference
Anticancer1% - 23% growth inhibition
Anti-inflammatoryComparable to NSAIDs
Enzyme InhibitionModerate inhibition of COX

Applications in Research and Medicine

  • Medicinal Chemistry : The compound serves as a scaffold for the development of new drugs targeting inflammatory and cancer pathways.
  • Biological Probes : It can be utilized as a probe in enzyme inhibition assays to study enzyme kinetics and mechanisms.
  • Synthetic Intermediate : This compound is valuable in organic synthesis for creating more complex biologically active molecules.

Properties

Molecular Formula

C11H11F2NO3

Molecular Weight

243.21 g/mol

IUPAC Name

2-acetamido-3-(2,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)4-7-2-3-8(12)5-9(7)13/h2-3,5,10H,4H2,1H3,(H,14,15)(H,16,17)

InChI Key

XIDWGOCXNHRGMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.